molecular formula C23H24N4O4S B2986335 N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide CAS No. 902248-59-3

N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide

Cat. No.: B2986335
CAS No.: 902248-59-3
M. Wt: 452.53
InChI Key: PYCQOXPOHXLSBP-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indole-thiadiazole hybrid featuring a unique structural framework. Its core consists of an indole moiety fused to a 1,3,4-thiadiazole ring via a spiro junction at the indole’s third position. Key substituents include a 3'-acetyl group, a 2-oxo moiety, and a benzyl group substituted with a propan-2-yloxy phenyl ring at the N1 position of the indole.

Properties

IUPAC Name

N-[4-acetyl-2'-oxo-1'-[(2-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14(2)31-20-12-8-5-9-17(20)13-26-19-11-7-6-10-18(19)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h5-12,14H,13H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQOXPOHXLSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Structural Characteristics

The compound features a spiroindole framework fused with a thiadiazole moiety. Its molecular formula is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of approximately 454.54 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to achieve high yields and purity. The general synthetic pathway includes:

  • Formation of the spiroindole core.
  • Introduction of the thiadiazole moiety.
  • Acetylation to yield the final product.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • Cytotoxicity : Similar compounds have shown IC50 values in the low micromolar range against several human cancer cell lines, including pancreatic cancer cells. The mechanism of action may involve the induction of apoptosis or inhibition of survival signaling pathways .

The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Signaling Pathways : It may inhibit pathways that promote cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis highlights how N-(3'-acetyl-2-oxo...) stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(3-indolyl)-1,3,4-thiadiazolesIndole-thiadiazole frameworkAnticancer activity against various cell lines
N-(4-methoxyphenyl)-thiadiazolesSimilar thiadiazole coreModerate cytotoxicity; less potent than spiro compound
Indole derivativesBasic indole structure without thiadiazoleVaried biological activity; often lower potency

The unique combination of the spiroindole structure with a thiadiazole moiety enhances lipophilicity and potentially increases bioactivity compared to simpler derivatives .

Case Studies

Several studies have focused on the biological effects of compounds similar to N-(3'-acetyl-2-oxo...). For instance:

  • Study on Indolyl-Thiadiazoles : This research indicated significant cytotoxic effects against human cancer cell lines with IC50 values suggesting effective concentrations for therapeutic applications .
  • Antidepressant Activity : Related nitrogen-containing heterocycles have shown potential antidepressant properties in animal models, indicating that structural modifications can lead to diverse pharmacological profiles .

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to the spiro[indole-3,2'-[1,3,4]thiadiazole] family. Its closest analogs include:

  • N-{3'-Acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide (): Features a 4-chlorophenoxyethyl group, enhancing lipophilicity and steric bulk compared to the target’s propan-2-yloxybenzyl substituent. Molecular weight: 487.0 (C₂₃H₂₃ClN₄O₄S).
  • Molecular weight: 346.4 (C₁₆H₁₈N₄O₃S).
  • N-[3'-Acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide (): Substituted with a 4-ethoxybenzyl group, increasing electron density via the ethoxy group. Molecular weight: 466.6 (C₂₄H₂₆N₄O₄S).

Table 1: Structural and Physicochemical Comparison

Compound Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Propan-2-yloxybenzyl Not provided Not provided Balanced lipophilicity, spiro core
4-Chlorophenoxyethyl C₂₃H₂₃ClN₄O₄S 487.0 High halogenated lipophilicity
Ethyl C₁₆H₁₈N₄O₃S 346.4 Compact, lower steric hindrance
4-Ethoxybenzyl C₂₄H₂₆N₄O₄S 466.6 Electron-rich aromatic substitution
Key Differentiators
  • Spiro Core vs.
  • Substituent Effects : The propan-2-yloxybenzyl group balances lipophilicity and steric effects, whereas halogenated () or ethoxy () substituents modulate electronic properties and bioavailability.

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